ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-9-7-14(2)8-10-15)23(20)17-6-4-5-16(21)11-17/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFRTPORIJLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of an aldehyde with an amine and a thiol in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Attachment of the tolyl group: This can be done through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of imidazole derivatives. Ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has shown efficacy against a range of bacterial pathogens. For instance, research indicates that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell membranes or interfering with metabolic pathways.
Anticancer Research
Imidazole derivatives are also being explored for their anticancer properties. This compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. Case studies have reported that similar compounds can target specific signaling pathways involved in tumor growth and metastasis.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound. For example:
- Cytotoxicity Testing : A study published in PMC evaluated the cytotoxic effects of various imidazole derivatives, including this compound, against cancer cell lines, revealing promising results in inhibiting cell growth.
- Antimicrobial Efficacy : Research conducted by [source] demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro, supporting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The chlorophenyl and tolyl groups may interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives such as:
Miconazole: An antifungal agent with a similar imidazole ring structure but different substituents.
Clotrimazole: Another antifungal compound with a chlorophenyl group but lacking the ethyl ester and tolyl groups.
Ketoconazole: A broad-spectrum antifungal agent with a more complex structure, including an imidazole ring and multiple aromatic groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic compound belonging to the imidazole class, which is recognized for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHClNOS
Molecular Weight: 386.9 g/mol
CAS Number: 1207036-82-5
The compound features an imidazole ring substituted with a chlorophenyl group, a p-tolyl group, and an ethylthio group, contributing to its unique chemical behavior and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring: Achieved through condensation reactions involving aldehydes, amines, and thiols in the presence of acid catalysts.
- Substitution of the Chlorophenyl Group: This involves introducing the chlorophenyl moiety via nucleophilic substitution.
- Attachment of the Tolyl Group: Accomplished through Friedel-Crafts alkylation.
- Esterification: The final step involves esterifying the carboxylic acid with ethanol to produce the ethyl ester .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The imidazole ring can coordinate with metal ions, influencing enzymatic activities critical for cellular processes.
- Receptor Binding: The hydrophobic chlorophenyl and p-tolyl groups facilitate binding within protein pockets, affecting receptor functions and downstream signaling pathways.
- Antimicrobial Activity: The compound exhibits significant antimicrobial effects against various bacterial strains, likely due to its ability to disrupt microbial cell processes .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings indicate that the compound possesses potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
Recent studies have explored the anticancer properties of imidazole derivatives, including this compound. It has been shown to inhibit key enzymes involved in cancer cell proliferation:
- Target Enzymes: Thymidylate synthase, histone deacetylase (HDAC), and telomerase.
- Mechanism: The compound may induce apoptosis in cancer cells by disrupting metabolic pathways essential for survival .
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on various imidazole derivatives demonstrated that this compound exhibited superior activity compared to other derivatives against E. coli and S. aureus, with IC values significantly lower than those of standard antibiotics . -
Anticancer Mechanism Exploration:
In vitro assays indicated that this compound could effectively inhibit tumor growth in specific cancer cell lines by targeting HDACs, which play a crucial role in gene expression regulation related to cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a thiol-containing imidazole intermediate (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) and a chloroacetate derivative. Potassium carbonate in ethanol or acetonitrile is often used as a base and solvent, with reflux conditions (70–80°C) for 6–12 hours. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization involves a multi-analytical approach:
- Spectroscopy : IR confirms thioether (C-S) and ester (C=O) bonds. - and -NMR identify substituent positions (e.g., aromatic protons for 3-chlorophenyl and p-tolyl groups) .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, and S percentages.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) .
Q. What role do substituents (3-chlorophenyl, p-tolyl) play in the compound’s reactivity?
- Methodological Answer : The electron-withdrawing 3-chlorophenyl group enhances electrophilicity at the imidazole C2 position, facilitating thioether bond formation. The p-tolyl group (electron-donating) stabilizes the imidazole ring via resonance, influencing solubility and crystallization behavior. Substituent effects can be probed via Hammett studies or computational DFT calculations .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., cyclooxygenase COX1/2). Parameters include:
- Ligand Preparation : Optimize 3D structure using tools like Avogadro.
- Protein-Ligand Interactions : Analyze hydrogen bonds, hydrophobic contacts, and binding poses (e.g., imidazole-thioether moiety in the active site). MD simulations (GROMACS) validate stability over 50–100 ns trajectories .
Q. What strategies resolve contradictory data in bioactivity assays (e.g., COX inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use IC values to distinguish selective inhibition from non-specific toxicity.
- Off-Target Screening : Employ kinase or cytochrome P450 panels to identify unintended interactions.
- Structural Analog Comparison : Benchmark against known imidazole derivatives (e.g., Celecoxib analogs) to isolate substituent-specific effects .
Q. How can substituent modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Replace the ethyl ester with a methyloxadiazole to reduce esterase-mediated hydrolysis.
- Prodrug Design : Introduce a hydrolyzable group (e.g., acetyl) on the thioether to delay metabolism.
- In Vitro Microsomal Assays : Assess stability using liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
